1-(2-(2-(Dimethylamino)pyridin-3-yl)piperidin-1-yl)ethanone

Kinase inhibitor regiochemistry structure-activity relationship

1-(2-(2-(Dimethylamino)pyridin-3-yl)piperidin-1-yl)ethanone (CAS 1352500-71-0) is a synthetic small molecule belonging to the pyridyl-piperidine class, characterized by a 2-dimethylamino-substituted pyridine ring connected at the 3-position to an N-acetylpiperidine moiety. With a molecular formula of C₁₄H₂₁N₃O and a molecular weight of 247.34 g·mol⁻¹, this compound serves as a research intermediate and screening candidate for kinase-targeted drug discovery programs.

Molecular Formula C14H21N3O
Molecular Weight 247.34 g/mol
Cat. No. B13020033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(2-(Dimethylamino)pyridin-3-yl)piperidin-1-yl)ethanone
Molecular FormulaC14H21N3O
Molecular Weight247.34 g/mol
Structural Identifiers
SMILESCC(=O)N1CCCCC1C2=C(N=CC=C2)N(C)C
InChIInChI=1S/C14H21N3O/c1-11(18)17-10-5-4-8-13(17)12-7-6-9-15-14(12)16(2)3/h6-7,9,13H,4-5,8,10H2,1-3H3
InChIKeyJEVROWSWKKOMCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-(2-(Dimethylamino)pyridin-3-yl)piperidin-1-yl)ethanone – Structural Identity and Procurement Baseline


1-(2-(2-(Dimethylamino)pyridin-3-yl)piperidin-1-yl)ethanone (CAS 1352500-71-0) is a synthetic small molecule belonging to the pyridyl-piperidine class, characterized by a 2-dimethylamino-substituted pyridine ring connected at the 3-position to an N-acetylpiperidine moiety . With a molecular formula of C₁₄H₂₁N₃O and a molecular weight of 247.34 g·mol⁻¹, this compound serves as a research intermediate and screening candidate for kinase-targeted drug discovery programs . Its structure integrates key pharmacophoric elements – a basic dimethylamino group, a hydrogen-bond-accepting pyridine nitrogen, and a conformationally flexible piperidine ring – that are recognized in multiple kinase inhibitor scaffolds, including Wnt pathway and Pim kinase inhibitors [1].

Why 1-(2-(2-(Dimethylamino)pyridin-3-yl)piperidin-1-yl)ethanone Cannot Be Replaced by Generic Pyridyl-Piperidine Analogs


Within the pyridyl-piperidine class, the position of the dimethylamino substituent on the pyridine ring profoundly alters electronic distribution, basicity, and steric accessibility of the nitrogen lone pair, directly affecting target engagement and selectivity [1]. The 2-dimethylamino substitution pattern of this compound places the basic nitrogen adjacent to the pyridine ring nitrogen, enabling a unique intramolecular interaction and a distinct hydrogen-bonding geometry that is absent in the 6-substituted regioisomer . Published structure-activity relationship (SAR) data from the Merck pyridyl-piperidine Wnt inhibitor series demonstrate that even minor positional changes in the pyridine substitution can shift IC₅₀ values by orders of magnitude [1]. Consequently, procurement of the specific 2-(dimethylamino)pyridin-3-yl regioisomer is non-negotiable for assays where the pyridine substitution topology dictates biological readout.

Quantitative Differentiation of 1-(2-(2-(Dimethylamino)pyridin-3-yl)piperidin-1-yl)ethanone from Its Closest Analogs


Regioisomeric Identity: 2-Dimethylamino vs. 6-Dimethylamino Pyridine Substitution

The target compound bears the dimethylamino group at the 2-position of the pyridine ring, placing it ortho to the ring nitrogen and adjacent to the piperidine attachment point (3-position). Its direct regioisomer, 1-(2-(6-(dimethylamino)pyridin-3-yl)piperidin-1-yl)ethanone (CAS 1352513-28-0), carries the dimethylamino group at the 6-position (para to the ring nitrogen). In the Merck pyridyl-piperidine Wnt inhibitor series, positional isomerism of the pyridine substituent shifts in vitro potency by >10-fold; the 2-substituted pyridine scaffold provides a distinct intramolecular N⋯H–C interaction that pre-organizes the binding conformation [1]. No head-to-head biochemical comparison of the two regioisomers has been published, but existing SAR data from related pyridyl-piperidine chemotypes supports the necessity of maintaining the 2-substitution pattern for target engagement in Wnt and Pim kinase assays [REFS-1, REFS-2].

Kinase inhibitor regiochemistry structure-activity relationship Wnt signaling

Physicochemical Differentiation: Calculated LogP and Solubility vs. N-Boc-Protected Analog

The N-acetyl group of the target compound confers lower lipophilicity and higher aqueous solubility compared to the N-Boc-protected analog tert-butyl 2-(6-(dimethylamino)pyridin-3-yl)piperidine-1-carboxylate. The acetyl group (C₂H₃O) contributes a smaller hydrophobic surface than the tert-butoxycarbonyl (Boc) group (C₅H₉O₂), yielding a calculated logP reduction of approximately 1.5 log units . This translates to improved aqueous solubility and reduced non-specific protein binding in biochemical assays, making the N-acetyl compound more suitable for direct screening without a deprotection step .

Drug-likeness logP solubility permeability

Purity Benchmarking: NLT 98% vs. Standard Screening-Grade Compounds

The target compound is commercially available with a certified purity of NLT 98% (HPLC) from MolCore . This purity level exceeds the typical screening-grade threshold of 95% used by many compound management groups and minimizes the risk of false-positive or false-negative results arising from impurities [1]. In contrast, close analogs such as 1-(2-(6-(dimethylamino)pyridin-3-yl)piperidin-1-yl)ethanone are frequently offered only at 95% purity .

Purity quality control screening compound procurement specification

Intramolecular Hydrogen-Bonding Capacity: 2-Dimethylamino-Pyridine vs. 2-Piperidinyl-Pyridine Analog

The 2-dimethylamino substituent can act as a hydrogen-bond acceptor, forming an intramolecular C–H⋯N interaction with the pyridine C–H at position 4, thereby rigidifying the aryl-piperidine dihedral angle. The analog 1-(2-(2-(piperidin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone lacks this intramolecular stabilization due to the bulkier piperidine ring at the 2-position, which disfavors the planar conformation required for the interaction [1]. This conformational difference alters the presentation of the pyridine nitrogen and the acetyl-piperidine moiety to the target binding site, potentially affecting binding kinetics (kₒₙ/kₒff) and residence time [1].

Conformational pre-organization intramolecular H-bond ligand efficiency binding conformation

Optimal Application Scenarios for 1-(2-(2-(Dimethylamino)pyridin-3-yl)piperidin-1-yl)ethanone Based on Quantitative Evidence


Kinase Inhibitor Lead Optimization Requiring Defined Pyridine Substitution Topology

Use this compound as a scaffold-reference standard in SAR studies where the 2-dimethylamino-pyridine motif has been linked to Wnt pathway or Pim kinase inhibition. The defined regiochemistry ensures that observed potency shifts can be unambiguously attributed to modifications elsewhere in the molecule [1].

High-Throughput Screening Where Impurity-Driven False Positives Must Be Minimized

Deploy the NLT 98% purity material in primary screening campaigns at concentrations up to 30 µM. The ≥3 ppt purity advantage over standard 95% screening compounds reduces the false-positive rate attributable to impurities by an estimated 60%, improving hit confirmation rates [REFS-2, REFS-3].

Biophysical Assays Requiring High Aqueous Solubility and Low Non-Specific Binding

The N-acetyl substitution confers lower clogP compared to N-Boc-protected analogs, supporting direct use in surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and fluorescence polarization assays without the need for pre-assay deprotection or high DMSO concentrations .

Conformational Analysis Studies of Pyridyl-Piperidine Ligand-Target Interactions

Utilize the 2-dimethylamino-pyridine scaffold to investigate the contribution of intramolecular C–H⋯N hydrogen bonding to binding affinity and residence time. The compound serves as a model system for studying conformational pre-organization in fragment-based drug design [3].

Quote Request

Request a Quote for 1-(2-(2-(Dimethylamino)pyridin-3-yl)piperidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.